molecular formula C11H15NO2 B8797091 4-(3-Methoxyphenyl)morpholine CAS No. 32040-09-8

4-(3-Methoxyphenyl)morpholine

Cat. No. B8797091
CAS RN: 32040-09-8
M. Wt: 193.24 g/mol
InChI Key: VZARMICIYMJKKP-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxyphenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32040-09-8

Product Name

4-(3-Methoxyphenyl)morpholine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-11-4-2-3-10(9-11)12-5-7-14-8-6-12/h2-4,9H,5-8H2,1H3

InChI Key

VZARMICIYMJKKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3-morpholinyl-phenol (3.8 g; 21.2 mmol) and powdered K2CO3 (4.4 g; 31.8 mmol) in dry DMF (15 mL) was added iodomethane (1.45 mL; 23.3 mmol) via syringe at room temperature under nitrogen atmosphere. The resulting mixture was allowed to stir at room temperature for 22 hours. The reaction was diluted with ether (150 mL) and washed successively with water (2×40 mL) and brine (40 mL), then dried (MgSO4), filtered and concentrated in vacuo to provide the desired ether as a yellow oil (2.51 g; 61%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of m-anisidine (11.2 mL, 0.1 mol), chloroethyl ether (11.7 mL, 0.1 mol), and diisopropylethylarine (35 mL, 0.2 mol) in toluene (100 mL) was stirred at reflux for 72 h. The precipitate was removed by filtration and washed with toluene (100 mL). The combined toluene solutions were concentrated in vacuo and purified by distillation (120–130° C., 0.2 Torr) to afford the intermediate 4-(3-methoxyphenyl)-morpholine (14.9 g, 77%).
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the general procedure B, 3-bromoanisole (82 mg, 0.44 mmol) reacted with morpholine (36 mg, 0.41 mmol) using 1 mol % of catalyst and sodium tert-butoxide (42 mg, 0.44 mmol) at 100° C. for 21 h to give the title compound (76 mg, 96%) as an oil: 1H-NMR (300 MHz, CDCl3): δ 7.21 (t, 1H, J=8.1 and 8.7 Hz), 6.57-6.45 (m, 3H), 3.87 (t, 4H, J=4.5 and 5.1 Hz), 3.81 (s, 3H), 3.17 (t, 4H, J=4.5 and 5.1 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 160.00, 152.67, 129.83, 108.43, 104.68, 102.18, 66.86, 55.15, 49.25. GC/MS(EI): m/z 193 (M+).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of m-anisidine (11.2 mL, 0.1 mol), chloroethyl ether (11.7 mL, 0.1 mol), and diisopropylethylamine (35 mL, 0.2 mol) in toluene (100 mL) was stirred at reflux for 72 h. The precipitate was removed by filtration and washed with toluene (100 mL). The combined toluene solutions were concentrated in vacuo and purified by distillation (120-130° C., 0.2 Torr) to afford the intermediate 4-(3-methoxyphenyl)-morpholine (14.9 g, 77%).
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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